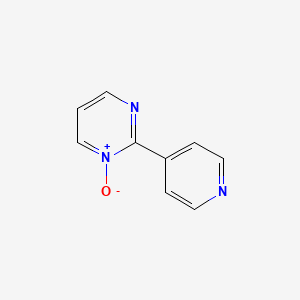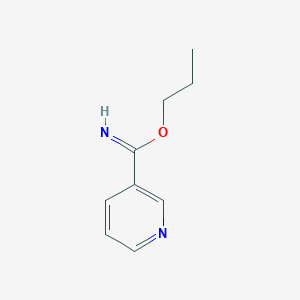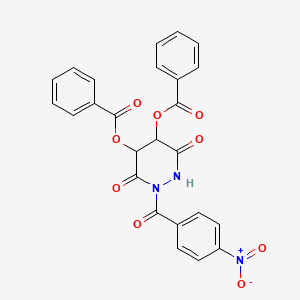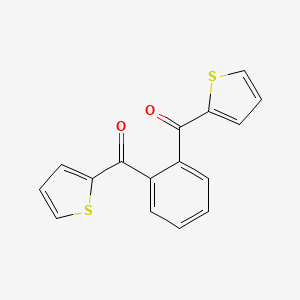![molecular formula C41H26OS2 B12557803 Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- CAS No. 182196-68-5](/img/structure/B12557803.png)
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- is a complex organic compound known for its unique structural properties This compound features a methanone core with two phenylthio-substituted phenyl groups attached via ethynyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Phenylthio-Substituted Phenylacetylene: This step involves the reaction of 4-bromo-1-iodobenzene with phenylthiol in the presence of a palladium catalyst to form 4-(phenylthio)phenylacetylene.
Coupling Reaction: The phenylthio-substituted phenylacetylene is then coupled with 4-iodobenzophenone using a palladium-catalyzed Sonogashira coupling reaction to yield Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio groups can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides, amines, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- involves its interaction with molecular targets through its phenylthio and ethynyl groups. These functional groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, such as inducing oxidative stress in cancer cells.
類似化合物との比較
Similar Compounds
Methanone, bis[4-(diethylamino)phenyl]-: Known for its use in dye synthesis and as a photosensitizer.
Methanone, bis[4-(dimethylamino)phenyl]-: Used in the production of pigments and as a reagent in organic synthesis.
Bis(4-phenoxyphenyl)methanone: Employed in the synthesis of polymers and as an intermediate in organic reactions.
Uniqueness
Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]- stands out due to its phenylthio and ethynyl functional groups, which impart unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.
特性
CAS番号 |
182196-68-5 |
|---|---|
分子式 |
C41H26OS2 |
分子量 |
598.8 g/mol |
IUPAC名 |
bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C41H26OS2/c42-41(35-23-15-31(16-24-35)11-13-33-19-27-39(28-20-33)43-37-7-3-1-4-8-37)36-25-17-32(18-26-36)12-14-34-21-29-40(30-22-34)44-38-9-5-2-6-10-38/h1-10,15-30H |
InChIキー |
APKRFDAAQZYADH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)SC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)





![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)

![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)

